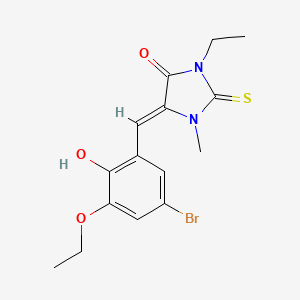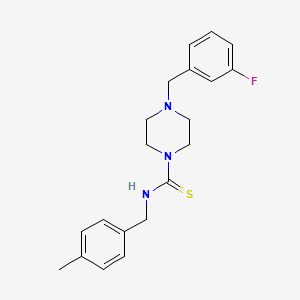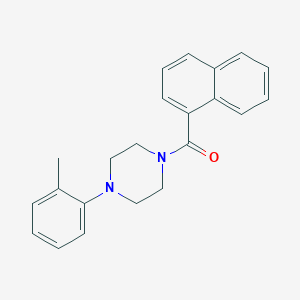![molecular formula C18H16N2O3S2 B4684955 N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4684955.png)
N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide
Descripción general
Descripción
N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide works by inhibiting the activity of several proteins involved in cell signaling pathways, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These proteins play important roles in the growth and survival of cancer cells, and inhibiting their activity can lead to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the activation of BTK, ITK, and TEC kinase, leading to decreased proliferation and survival of cancer cells. This compound also induces apoptosis (programmed cell death) in cancer cells and enhances the activity of other cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide in lab experiments is its specificity for the target proteins. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of BTK, ITK, and TEC kinase in cancer cells. However, one limitation of using this compound is its potential toxicity to normal cells. Careful dose optimization and toxicity studies are necessary to ensure that this compound is used safely in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide. One area of interest is the use of this compound in combination therapy with other cancer drugs. Preclinical studies have shown that this compound enhances the activity of other cancer drugs, and clinical trials are currently underway to evaluate this combination therapy approach. Another area of interest is the development of more potent and selective inhibitors of BTK, ITK, and TEC kinase. This could lead to the development of more effective cancer treatments with fewer side effects. Finally, further studies are needed to understand the long-term safety and efficacy of this compound in cancer patients.
Aplicaciones Científicas De Investigación
N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. Preclinical studies have shown that this compound inhibits the growth and survival of cancer cells by targeting specific proteins involved in cell signaling pathways. This compound has also been shown to enhance the activity of other cancer drugs, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-[4-[(4-methylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-13-4-6-15(7-5-13)20-25(22,23)16-10-8-14(9-11-16)19-18(21)17-3-2-12-24-17/h2-12,20H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEOWTQKISAPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[4-allyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4684880.png)
![3-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4684887.png)
![3-(2-furylmethyl)-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4684890.png)

![N-{3-[N-(2-aminobenzoyl)ethanehydrazonoyl]phenyl}-2-phenoxyacetamide](/img/structure/B4684908.png)

![2,4-dichloro-N-(4-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4684919.png)
![2-{[5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4684922.png)
![2-{[4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4684928.png)
![N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B4684933.png)
![isopropyl 5-[(dimethylamino)carbonyl]-2-{[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4684942.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4684971.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzenesulfonamide](/img/structure/B4684976.png)
